molecular formula C14H11N3O4 B11525502 2-methyl-3,5-dinitro-N-[(E)-phenylmethylidene]aniline

2-methyl-3,5-dinitro-N-[(E)-phenylmethylidene]aniline

Cat. No.: B11525502
M. Wt: 285.25 g/mol
InChI Key: IIDCPLJBQOGTDQ-UHFFFAOYSA-N
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Description

(E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE is an organic compound characterized by the presence of a phenylmethanimine group attached to a 2-methyl-3,5-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE typically involves the condensation reaction between 2-methyl-3,5-dinitroaniline and benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of catalysts and advanced purification techniques can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding diamine derivative, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of nitro groups and the imine bond play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE: shares structural similarities with other nitroaromatic compounds and imines.

    2-Methyl-3,5-dinitroaniline: A precursor in the synthesis of the compound.

    Benzaldehyde: Another precursor used in the synthesis.

Uniqueness

The uniqueness of (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-PHENYLMETHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(2-methyl-3,5-dinitrophenyl)-1-phenylmethanimine

InChI

InChI=1S/C14H11N3O4/c1-10-13(15-9-11-5-3-2-4-6-11)7-12(16(18)19)8-14(10)17(20)21/h2-9H,1H3

InChI Key

IIDCPLJBQOGTDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=CC2=CC=CC=C2

Origin of Product

United States

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